molecular formula C8H10O3 B6154885 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid CAS No. 1897870-07-3

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6154885
CAS No.: 1897870-07-3
M. Wt: 154.2
InChI Key:
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Description

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclobutane, featuring a cyclopropyl group and a carboxylic acid group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:

    Solvent: Methanol or ethanol

    Temperature: 120°C to 150°C

    Catalyst: Sodium iodide or tetrabutylammonium bromide (TBAB)

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors with precise control over temperature and pressure. The use of continuous flow reactors is also explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Cyclopropyl ketone derivatives.

    Reduction: Cyclopropyl alcohols.

    Substitution: Cyclopropyl halides.

Scientific Research Applications

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid is widely used in scientific research due to its versatility:

    Chemistry: As a building block in organic synthesis for creating complex molecules.

    Biology: Studying enzyme interactions and metabolic pathways.

    Medicine: Development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Production of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include:

    Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding.

    Receptor modulation: Altering receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxocyclobutanecarboxylic acid
  • Cyclopropyl ketone
  • Cyclobutanecarboxylic acid

Uniqueness

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid is unique due to its combination of a cyclopropyl group and a carboxylic acid group on a cyclobutane ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

CAS No.

1897870-07-3

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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